Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate is a chemical compound with significant potential in various research applications. Its molecular formula is C19H25NO3, and it has a molecular weight of 315.4 g/mol. The compound is classified as a spirocyclic compound, which is characterized by its unique molecular structure that includes a spiro center connecting two rings.
This compound is cataloged under the CAS number 948034-21-7 and can be found in chemical databases such as PubChem and BenchChem. It falls within the category of organic compounds that are often utilized in pharmaceutical research due to their complex structures and potential biological activities .
The synthesis of Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate involves several steps that typically include the formation of the spirocyclic structure through cyclization reactions. While specific synthetic routes for this compound are not extensively documented in the available literature, similar compounds are often synthesized via:
The precise conditions (e.g., temperature, solvent) and reagents used can vary based on the synthetic pathway chosen.
The compound's structure features a spiro linkage between a naphthalene ring system and a piperidine moiety. The InChI key for this compound is ZFNFZJGSXGFMBJ-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)N1CCC2(CCC(=O)C3=CC=CC=C32)CC1 .
Key Structural Features:
Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate can participate in various chemical reactions typical for compounds with carbonyl groups and esters:
These reactions are pivotal for modifying the compound for specific applications in medicinal chemistry.
Further studies would be required to elucidate the exact mechanisms involved.
Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate has potential applications in:
This compound's diverse potential underscores its significance in ongoing research efforts across various scientific domains .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0